4-Bromomethcathinone-D3 Hydrochloride
Description
Overview of Synthetic Cathinones as Research Compounds
Synthetic cathinones are a broad class of compounds derived from cathinone (B1664624), the active alkaloid in the khat plant (Catha edulis). researchgate.net These substances are characterized by a β-keto-phenethylamine core structure.
Structural Diversity within the Cathinone Class
The synthetic cathinone class is marked by extensive structural diversity. Clandestine laboratories continually modify the cathinone scaffold to create new analogs, often to circumvent legal controls. mdpi.com These modifications typically involve substitutions at three primary locations: the aromatic ring, the α-carbon, and the amino group. This leads to a wide spectrum of compounds with varying pharmacological profiles. nih.gov
For instance, the addition of a halogen, such as bromine at the 4-position of the phenyl ring as seen in 4-BMC, can significantly alter the compound's interaction with monoamine transporters. researchgate.net Other modifications include alkyl substitutions on the phenyl ring or the nitrogen atom, and the incorporation of a pyrrolidine (B122466) ring. nih.gov This structural variety presents a significant challenge for forensic toxicologists in terms of detection and differentiation. mdpi.com
Evolution of Cathinone Derivatives in Scientific Literature
The scientific literature reflects the dynamic evolution of synthetic cathinones. Early research focused on the naturally occurring cathinone and its initial synthetic derivatives. However, the mid-2000s saw a surge in the emergence of a wide array of "designer" cathinones on the illicit market, prompting a corresponding increase in academic and forensic investigation. researchgate.net This has led to a continuous effort to identify and characterize new analogs, understand their metabolic pathways, and develop reliable analytical methods for their detection in biological and seized materials. researchgate.netnih.gov The constant introduction of new derivatives necessitates ongoing research to keep pace with the evolving landscape of NPS. nih.gov
Significance of Deuterated Analogs in Chemical and Biological Research
Deuterated analogs, such as 4-Bromomethcathinone-D3 Hydrochloride, are indispensable tools in modern chemical and biological research. Deuterium (B1214612) (D or ²H) is a stable, non-radioactive isotope of hydrogen that contains a neutron in addition to a proton. Replacing hydrogen atoms with deuterium in a molecule creates a compound that is chemically identical but has a higher mass.
Rationale for Deuterium Incorporation in Drug Metabolism and Pharmacokinetics (DMPK) Studies
The substitution of hydrogen with deuterium can significantly impact the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This phenomenon, known as the kinetic isotope effect, can slow down metabolic reactions that involve the cleavage of a C-H bond. nih.gov By strategically placing deuterium atoms at sites of metabolism, researchers can:
Elucidate Metabolic Pathways: Comparing the metabolism of a deuterated drug to its non-deuterated counterpart can help identify the primary sites of metabolic attack.
Modulate Pharmacokinetic Profiles: Slowing down metabolism can lead to a longer half-life and increased exposure to the parent drug, which can be a strategy in drug development to improve therapeutic efficacy. researchgate.netnih.gov
Reduce Formation of Toxic Metabolites: In some cases, deuteration can alter metabolic pathways to favor the formation of less toxic metabolites. nih.gov
Recent studies on the metabolism of 4-BMC have identified major reactions including the reduction of the keto group and N-demethylation. researchgate.netnih.gov Understanding these pathways is crucial for interpreting toxicological findings.
Utility of Deuterated Standards in Quantitative Analytical Methodologies
Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). okstate.edunih.gov An internal standard is a substance with similar physicochemical properties to the analyte that is added in a known quantity to samples. It helps to correct for variations in sample preparation and instrument response.
Deuterated analogs are considered the "gold standard" for internal standards because they co-elute with the non-deuterated analyte during chromatographic separation but are distinguishable by their higher mass in the mass spectrometer. oup.com This allows for highly accurate and precise quantification, even at low concentrations in complex biological matrices like blood and urine. nih.govnih.gov The lack of available deuterated internal standards for all synthetic cathinones has been a challenge in forensic toxicology. ojp.gov
Specific Research Focus on this compound within the Cathinone Landscape
While there is a lack of specific published studies focusing solely on the biological effects of this compound, its primary role in the research landscape is clear. It serves as an invaluable analytical tool.
The primary application of this compound is as an internal standard for the accurate quantification of 4-bromomethcathinone (B12749380) in forensic and clinical samples. researchgate.net Given that 4-BMC has been identified in materials seized by law enforcement, reliable methods for its detection and quantification are essential. caymanchem.combertin-bioreagent.com
The use of this compound in quantitative assays allows researchers and toxicologists to:
Achieve High Accuracy and Precision: By compensating for matrix effects and variations in extraction efficiency, the deuterated standard ensures that the measured concentration of 4-BMC is reliable.
Validate Analytical Methods: It is a critical component in the validation of new analytical methods for the detection of 4-BMC and other related cathinones.
Conduct Pharmacokinetic and Metabolic Studies: Accurate quantification is fundamental to studying how 4-BMC is absorbed, distributed, metabolized, and excreted by the body. Research has identified ten metabolites for 4-BMC, with major reactions being ketoreduction and N-demethylation. researchgate.netnih.gov
Monitor for the Presence of 4-BMC in Forensic Casework: The use of a deuterated internal standard enhances the confidence in identifying and quantifying 4-BMC in toxicological investigations.
Properties
Molecular Formula |
C₁₀H₁₀D₃BrClNO |
|---|---|
Molecular Weight |
281.59 |
Synonyms |
1-(4-Bromophenyl)-2-(methylamino)-1-propanone-D3 Hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies
General Synthetic Routes for Substituted Cathinones
The synthesis of substituted cathinones, such as 4-bromomethcathinone (B12749380), is typically a multi-step process that begins with a suitable ketone precursor. unodc.org The general methodology involves the formation of an α-haloketone intermediate, followed by amination and subsequent conversion to a stable salt form. unodc.org
Acid-Catalyzed Bromination of Ketone Precursors
The initial step in the synthesis of many substituted cathinones involves the α-halogenation of a ketone. unodc.orgresearchgate.net For 4-bromomethcathinone, the process starts with a para-substituted propiophenone, specifically 4-bromopropiophenone. The α-bromination is typically achieved under acidic conditions. zenodo.orglibretexts.org The reaction is facilitated by an acid catalyst, which promotes the formation of an enol intermediate. libretexts.orguci.edu This enol tautomer is nucleophilic and readily reacts with an electrophilic halogen, such as molecular bromine (Br₂), often in a solvent like acetic acid. zenodo.orglibretexts.org This results in the regioselective substitution of a hydrogen atom at the α-carbon (the carbon adjacent to the carbonyl group) with a bromine atom, yielding an α-bromoketone. libretexts.orguci.edu The presence of the bromo-substituent at the para position of the aromatic ring generally does not interfere with the α-bromination of the side chain. researchgate.net
The general reaction can be summarized as:
Starting Material: A substituted propiophenone.
Reagents: Bromine (Br₂) and an acid catalyst (e.g., hydrobromic acid or acetic acid). zenodo.orglibretexts.org
Product: An α-bromopropiophenone derivative.
Nucleophilic Substitution Reactions with Amines
Following the formation of the α-bromoketone intermediate, the next step is a nucleophilic substitution reaction with an appropriate amine. unodc.org In the synthesis of 4-bromomethcathinone, the α-bromo-4-bromopropiophenone is reacted with methylamine (B109427) (CH₃NH₂). chemguide.co.uk The amine's nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile. chemguide.co.uk It attacks the electrophilic α-carbon, displacing the bromide ion in an Sₙ2-type reaction. uci.edu This forms the corresponding free base of the cathinone (B1664624) derivative, 1-(4-bromophenyl)-2-(methylamino)propan-1-one. unodc.orgwikipedia.org To avoid multiple alkylations on the nitrogen, reaction conditions are carefully controlled. chemguide.co.uk
This two-step process is a common and facile route for the chemical synthesis of various cathinone derivatives. unodc.org
Formation of Hydrochloride Salts
The free base form of cathinones can be unstable. unodc.orgwikipedia.org Therefore, they are often converted into a more stable salt form, typically a hydrochloride (HCl) salt. unodc.orgnih.gov This is achieved by reacting the cathinone free base with hydrochloric acid. The process, known as salification, results in the protonation of the amine nitrogen, forming an ammonium (B1175870) salt. chemguide.co.uk The resulting hydrochloride salt is generally a more stable, crystalline solid, which is easier to handle, purify, and store than the oily or less stable free base. unodc.org The decomposition of cathinone hydrochloride salts can still occur, particularly when exposed to air over time. nih.gov
Deuterium (B1214612) Incorporation Techniques for 4-Bromomethcathinone-D3 Hydrochloride
Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes to trace its path through a reaction or metabolic process. wikipedia.orgmusechem.com For pharmaceutical research, deuterium (²H or D), a stable isotope of hydrogen, is often used to investigate a drug's metabolic fate or to alter its pharmacokinetic properties. clearsynth.comchem-station.comnih.gov
Strategies for Regioselective Deuteration
Regioselective deuteration refers to the placement of deuterium atoms at specific positions within a molecule. researchgate.netacs.orgrsc.org Various methods exist for achieving this, including catalytic hydrogen-deuterium (H/D) exchange reactions using deuterium oxide (D₂O) as the deuterium source or late-stage functionalization. researchgate.netnih.govresearchgate.net However, one of the most straightforward and precise methods for introducing isotopic labels into a specific functional group is through the use of isotopically labeled starting materials. nih.govnih.gov
Utilization of Deuterated Building Blocks and Precursors
For the synthesis of this compound, the "-D3" designation indicates that three hydrogen atoms have been replaced with deuterium. The most logical and efficient strategy to achieve this specific labeling on the N-methyl group is to use a deuterated building block during the synthesis. nih.govnih.gov
Instead of using standard methylamine in the nucleophilic substitution step (see Section 2.1.2), a deuterated version, methylamine-d3 (CD₃NH₂), or its corresponding salt (e.g., methylamine-d3 hydrochloride), is used. beilstein-journals.org This ensures that the three deuterium atoms are exclusively incorporated into the methyl group attached to the nitrogen atom.
The reaction proceeds as follows:
The α-bromo-4-bromopropiophenone intermediate is prepared as described in section 2.1.1.
This intermediate is then reacted with methylamine-d3. The nucleophilic nitrogen of the deuterated amine attacks the α-carbon, displacing the bromide ion.
The resulting product is 4-bromomethcathinone-d3 (free base).
Finally, treatment with hydrochloric acid yields the target compound, this compound.
This synthetic approach guarantees high isotopic fidelity and precise regioselectivity, which is crucial for studies where the position of the isotopic label is critical. nih.gov The use of deuterated building blocks is a fundamental strategy in medicinal chemistry for creating deuterated drugs with potentially improved metabolic profiles. nih.govckisotopes.com
Data Tables
Table 1: General Synthesis of 4-Bromomethcathinone Hydrochloride
| Step | Precursor | Key Reagents | Intermediate/Product | Reaction Type |
| 1 | 4-Bromopropiophenone | Br₂, Acid Catalyst (e.g., HBr in Acetic Acid) | α-Bromo-4-bromopropiophenone | Acid-Catalyzed α-Bromination zenodo.orglibretexts.org |
| 2 | α-Bromo-4-bromopropiophenone | Methylamine (CH₃NH₂) | 4-Bromomethcathinone (free base) | Nucleophilic Substitution unodc.orgchemguide.co.uk |
| 3 | 4-Bromomethcathinone (free base) | Hydrochloric Acid (HCl) | 4-Bromomethcathinone Hydrochloride | Salt Formation |
Table 2: Deuterium Labeling Strategy for this compound
| Step | Precursor | Key Reagent | Product | Labeling Strategy |
| 1 | α-Bromo-4-bromopropiophenone | Methylamine-d3 (CD₃NH₂) or its salt | 4-Bromomethcathinone-d3 (free base) | Use of Deuterated Building Block nih.govbeilstein-journals.org |
| 2 | 4-Bromomethcathinone-d3 (free base) | Hydrochloric Acid (HCl) | This compound | Salt Formation |
Characterization of Synthesized Deuterated Compounds
Chromatographic Purity Assessment (e.g., HPLC, GC)
The purity of a synthesized chemical compound like this compound is critical for its use as an analytical reference material. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two primary instrumental techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC, often coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), is a robust method for assessing the purity of cathinone derivatives. A study detailing a method for various 4-substituted cathinones provides a relevant framework. nih.gov The separation is typically achieved on a reverse-phase column. For 4-Bromomethcathinone-D3, the chromatographic profile would be nearly identical to its non-deuterated analog, with purity determined by the percentage of the main peak area relative to the total area of all observed peaks.
Table 2: Example HPLC-DAD Conditions for Cathinone Analysis Based on a published method for related compounds. nih.gov Parameters may require optimization for this compound.
| Parameter | Condition |
|---|---|
| Column | Kinetex PFP (Pentafluorophenyl) |
| Mobile Phase | Isocratic elution with Acetonitrile (B52724) and Ammonium Trifluoroacetate Buffer |
| Flow Rate | ~0.350 mL/min |
| Detection | DAD at ~262 nm |
| Expected Result | A major peak corresponding to the analyte, with purity typically expected to be ≥98%. bertin-bioreagent.comcaymanchem.com |
Gas Chromatography (GC)
GC, almost always paired with a Mass Spectrometry (MS) detector, is a cornerstone technique in forensic and analytical chemistry for the analysis of cathinones. ojp.govnih.gov Due to the thermal lability of some cathinones, careful optimization of GC parameters, such as the injector temperature, is necessary to prevent on-column degradation. ojp.gov For compounds containing secondary amines, derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFA) can be employed to improve chromatographic peak shape and thermal stability, though it is not always required. rsc.org A monograph from the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) provides specific GC-MS parameters for the analysis of the non-deuterated analog, 4-Bromomethcathinone. swgdrug.org These conditions are directly applicable for the purity assessment of the D3-labeled version, where the key difference will be the mass-to-charge ratios observed in the mass spectrum.
Table 3: Example GC-MS Conditions for 4-Bromomethcathinone Analysis Based on the SWGDRUG monograph for the non-deuterated compound. swgdrug.org
| Parameter | Condition |
|---|---|
| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 280°C |
| Oven Program | Initial 100°C, ramp at 12°C/min to 300°C, hold for 9 min |
| MS Scan Range | 30-550 amu |
| Expected Result | A single, sharp chromatographic peak with a corresponding mass spectrum consistent with the deuterated structure. Purity is assessed by the relative peak area. |
Advanced Analytical Methodologies for Detection and Quantification
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) coupled with chromatographic separation techniques stands as the gold standard for the analysis of synthetic cathinones due to its high sensitivity and selectivity. Both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely utilized.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS is a powerful technique for the analysis of synthetic cathinones, offering high sensitivity and specificity, particularly in complex biological matrices. The development of a reliable LC-MS/MS method for 4-Bromomethcathinone-D3 Hydrochloride involves careful optimization of chromatographic and mass spectrometric parameters.
A comprehensive LC-MS/MS method for the detection and quantification of 16 synthetic cathinones and 10 of their metabolites in urine has been developed and validated, demonstrating the utility of this technique for broad screening. nih.gov The method utilized a total run time of 13 minutes, with all analytes eluting within 8.2 minutes. nih.gov Such methods can be adapted for the specific analysis of this compound.
The fragmentation pathway of 4-Bromomethcathinone-D3 in tandem mass spectrometry is crucial for developing selective and sensitive multiple reaction monitoring (MRM) methods. While specific fragmentation data for the D3 variant is not extensively published, the general fragmentation patterns of synthetic cathinones provide a strong basis for predicting its behavior. For cathinone (B1664624) derivatives, collision-induced dissociation (CID) typically results in the cleavage of the β-amine bond, leading to the formation of characteristic product ions. The presence of the bromine atom on the phenyl ring and the deuterium (B1214612) atoms on the methyl group will influence the mass-to-charge ratio (m/z) of the resulting fragments.
In the MS/MS analysis of similar cathinone derivatives, the elimination of a water molecule from the protonated molecule ([M+H]+ − H2O) has been observed, which is a characteristic fragmentation for certain cathinones. nih.gov For 4-Bromomethcathinone-D3, key fragment ions would be expected to arise from the α-cleavage of the amine and benzoyl moieties. shimadzu.com The deuterated methyl group would result in a +3 Da shift in the m/z of fragments containing this group compared to the non-deuterated analog.
Effective ionization is paramount for achieving low limits of detection. For deuterated analogs like this compound, electrospray ionization (ESI) in positive mode is typically employed. The optimization of ESI source parameters is critical for maximizing the signal intensity of the protonated molecule [M+H]+.
Key parameters that require optimization include:
| Parameter | Typical Optimized Value/Range |
| Gas Temperature | 320 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 27 psi |
| Sheath Gas Heater | 380 °C |
| Sheath Gas Flow | 12 L/min |
| Capillary Voltage | 3,750 V |
| Charging Voltage | 500 V |
| Data derived from a study on 32 cathinone derivatives. hpst.cz |
Automated optimization software, such as Agilent MassHunter Optimizer, can be utilized to systematically determine the optimal fragmentor voltages and collision energies for each MRM transition, ensuring the highest sensitivity for the deuterated internal standard. hpst.cz
High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap-based systems, is increasingly used for the untargeted screening of NPS. core.ac.uknih.gov These instruments provide accurate mass measurements, enabling the confident identification of unknown compounds and their metabolites without the need for reference standards for every single substance. nih.gov In the context of 4-Bromomethcathinone-D3, HRMS can be employed to confirm its elemental composition and to identify any potential metabolites or degradation products in complex samples. Untargeted metabolomics workflows, combining HRMS with advanced data analysis techniques like principal component analysis (PCA), have proven effective in identifying metabolites of synthetic cathinones in in vitro studies using human liver microsomes. core.ac.uknih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
GC-MS is a widely used technique in forensic toxicology laboratories for the confirmatory analysis of synthetic cathinones. ojp.govnih.gov However, the thermal lability and polar nature of some cathinones can present analytical challenges. ojp.gov
The development of a GC-MS method specifically tailored to maximize the retention time differences between various synthetic cathinones can significantly improve the confidence in identification, especially for isomeric compounds. nih.gov One study demonstrated a two-fold increase in retention time differences with a shorter runtime compared to a general method. nih.gov
To overcome issues with thermal instability and to improve the chromatographic properties and mass spectral characteristics of cathinones, derivatization is often employed. ojp.govjfda-online.com This process involves chemically modifying the analyte to make it more volatile and thermally stable. jfda-online.com
Several acylation reagents have been evaluated for the derivatization of synthetic cathinones, including: researchgate.netrsc.org
Pentafluoropropionic anhydride (B1165640) (PFPA)
Trifluoroacetic anhydride (TFA)
Heptafluorobutyric anhydride (HFBA)
Acetic anhydride (AA)
Propionic anhydride (PA)
Studies have shown that PFPA and HFBA, followed by TFA, are often the best choices based on validation parameters. rsc.org For primary and secondary amine cathinones, these reagents react to form more stable and volatile derivatives. However, for tertiary amines, traditional acylation is not possible. In such cases, derivatization strategies targeting the ketone functional group have been investigated, though with mixed success due to poor yields or the formation of multiple products. ojp.gov A one-step in-matrix derivatization using ethyl chloroformate has also been developed for the rapid analysis of amphetamine-like substances, including cathinones, in oral fluid. nih.gov
Optimization of Selected Ion Monitoring (SIM) and Full Scan Acquisition Parameters
Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, offering unparalleled sensitivity and specificity. In the context of gas chromatography-mass spectrometry (GC-MS), two primary acquisition modes are employed: full scan and selected ion monitoring (SIM). scioninstruments.com
Full Scan Mode: In full scan mode, the mass spectrometer scans across a wide range of mass-to-charge (m/z) ratios, generating a complete mass spectrum for any eluting compound. This mode is exceptionally useful for the qualitative identification of unknown substances and for structural confirmation. For 4-bromomethcathinone (B12749380), a full scan analysis reveals its characteristic fragmentation pattern, including the distinctive isotopic signature of the bromine atom (ions at m/z 183 and 185) and other key fragments. swgdrug.org This comprehensive data allows for library matching and unambiguous identification. scioninstruments.com
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode offers significantly higher sensitivity and selectivity. scioninstruments.com Instead of scanning a broad range, the mass spectrometer is programmed to monitor only a few specific ions characteristic of the target analyte. By focusing the detector's time on these specific m/z values, the signal-to-noise ratio is dramatically improved, allowing for lower limits of detection.
When using this compound as an internal standard for the analysis of 4-BMC, specific ions for both compounds are monitored. The deuterium-labeled standard is designed to have a mass shift in fragments containing the labeled methyl group. For instance, a common fragment in cathinones resulting from alpha cleavage has an m/z of 58; in the D3-labeled analog, this fragment appears at m/z 61. Optimization involves selecting intense and specific ions for both the analyte and the internal standard to ensure accurate quantification without cross-signal interference. A study on the GC-MS analysis of 4-BMC and other cathinones after trifluoroacetyl (TFA) derivatization identified key ions for monitoring.
Table 1: Potential Ions for GC-MS-SIM Analysis of 4-BMC and its D3 Analog (TFA derivatives)
| Compound | Role | Potential Quantifier Ion (m/z) | Potential Qualifier Ion(s) (m/z) |
|---|---|---|---|
| 4-Bromomethcathinone-TFA | Analyte | 183/185 | 58, 290 |
| 4-Bromomethcathinone-D3-TFA | Internal Standard | 183/185 | 61, 293 |
Data is illustrative and based on typical fragmentation patterns of halogenated cathinones and their deuterated standards.
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high degree of accuracy and precision. osti.gov It is considered a definitive method for determining the amount of a substance in a sample. The technique relies on the addition of a known amount of an isotopically labeled version of the analyte—in this case, this compound—to the sample prior to any processing steps. osti.govusgs.gov
The core principle of IDMS is that the isotopically labeled internal standard (the "spike") is chemically and physically identical to the analyte. imreblank.ch Therefore, it behaves in the exact same manner during extraction, cleanup, derivatization, and injection, correcting for any sample loss or matrix-induced signal suppression or enhancement. usgs.govnih.gov Because the standard and analyte are distinguishable by their mass difference in the mass spectrometer, the ratio of their signals can be used to calculate the precise concentration of the analyte in the original sample. osti.gov
The use of a stable, deuterated standard like 4-Bromomethcathinone-D3 is ideal because the three-dalton mass difference is easily resolved by most mass spectrometers, yet the labeling has a negligible effect on the compound's chromatographic retention time. imreblank.ch This ensures that both the analyte and the standard are measured under identical conditions.
Table 2: Properties of Analyte and Isotope-Labeled Internal Standard
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in IDMS |
|---|---|---|---|
| 4-Bromomethcathinone | C₁₀H₁₂BrNO | 242.12 | Analyte |
Chromatographic Separation Techniques
Effective chromatographic separation is essential to distinguish the analyte of interest from other compounds in a complex matrix before it reaches the mass spectrometer. Both liquid and gas chromatography are widely used for synthetic cathinone analysis.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent technique for analyzing synthetic cathinones in biological fluids. okstate.edu It offers the advantage of analyzing polar and thermally labile compounds directly without the need for derivatization. oup.com In a typical LC-MS/MS method, 4-Bromomethcathinone and its D3-labeled standard would co-elute under specific chromatographic conditions.
Table 3: Typical HPLC Parameters for Synthetic Cathinone Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase columns such as C18 or Phenyl are common. nih.govfda.gov.tw |
| Mobile Phase A | Aqueous solution, often with an additive like 0.1% formic acid or 5 mM ammonium (B1175870) acetate (B1210297) to improve ionization. fda.gov.tw |
| Mobile Phase B | Organic solvent, typically acetonitrile (B52724) or methanol (B129727), also containing an additive. oup.com |
| Elution | Gradient elution, starting with a high percentage of aqueous phase and ramping up the organic phase to elute compounds based on polarity. oup.com |
| Flow Rate | Typically in the range of 0.4-0.6 mL/min. oup.com |
| Total Run Time | Modern UHPLC methods can achieve separation in under 15 minutes. nih.gov |
Gas Chromatography (GC) Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely available technique for forensic analysis. Cathinones, being relatively polar, often require a derivatization step to increase their volatility and thermal stability, which improves their chromatographic peak shape. researchgate.netnih.gov Reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are commonly used. researchgate.netnih.gov The 4-Bromomethcathinone-D3 standard would undergo derivatization alongside the analyte.
Table 4: Typical GC Parameters for Derivatized Cathinone Analysis
| Parameter | Description |
|---|---|
| Column | Non-polar or mid-polarity capillary columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS). sigmaaldrich.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.2 mL/min). sigmaaldrich.com |
| Injector Temperature | Typically set high (e.g., 280°C) to ensure rapid volatilization. swgdrug.org |
| Oven Program | A temperature ramp is used to separate compounds, for example, starting at 100°C and ramping to 300°C. swgdrug.org |
| Detection | Mass Spectrometry in either Full Scan or SIM mode. |
Development of Chiral Separation Methods for Enantiomeric Purity Assessment (if applicable)
Like many cathinones, 4-bromomethcathinone possesses a chiral center at the alpha-carbon, meaning it exists as a pair of non-superimposable mirror images called enantiomers (R- and S-forms). nih.gov These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and individual quantification important. sigmaaldrich.com
Chiral separation can be achieved using two main approaches:
Direct Method (HPLC): This involves using a chiral stationary phase (CSP) in the HPLC column. These phases are designed to interact differently with each enantiomer, causing them to separate and elute at different times. nih.gov Polysaccharide-based CSPs are frequently successful for the enantioresolution of synthetic cathinones. nih.gov
Indirect Method (GC or HPLC): This method involves reacting the racemic mixture with a pure chiral derivatizing agent to form two diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column. sigmaaldrich.com
While this article focuses on the D3 hydrochloride salt, the principles of chiral separation apply to the 4-bromomethcathinone molecule itself. The deuteration on the N-methyl group does not affect the chiral center, so 4-Bromomethcathinone-D3 also exists as a pair of enantiomers.
Analytical Method Validation in Research Matrices
Before an analytical method can be used for routine analysis, it must undergo rigorous validation to ensure it is reliable, accurate, and fit for purpose. Validation is performed according to internationally recognized guidelines and assesses several key parameters. dntb.gov.ua The use of this compound is integral to this process, particularly when analyzing complex research matrices like blood, urine, or oral fluid. tdl.orgdntb.gov.ua
Key Validation Parameters:
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The range of concentrations over which the instrument response is directly proportional to the analyte concentration.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. researchgate.net
Precision and Accuracy: Assesses the closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy). researchgate.net
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to a post-extraction spiked sample.
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. The co-eluting D3-labeled standard is essential for compensating for these effects.
Stability: Evaluates the stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage). tdl.org
Table 5: Example Validation Parameters for Synthetic Cathinones in Biological Matrices
| Parameter | Matrix | Typical Result | Reference |
|---|---|---|---|
| LOQ | Urine | 0.5 - 1.0 ng/mL | fda.gov.tw |
| LOQ | Blood | 5 - 30 ng/mL | researchgate.net |
| Linearity (R²) | Blood | > 0.99 | dntb.gov.ua |
| Intra-day Precision (%RSD) | Blood | < 15% | researchgate.net |
| Accuracy (Bias %) | Blood | within ± 20% | researchgate.net |
| Extraction Efficiency | Blood | 75 - 90% | - |
Evaluation of Selectivity and Linearity
Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. In the context of 4-Bromomethcathinone analysis, a gas chromatography-mass spectrometry (GC-MS) method has been developed and validated, demonstrating high selectivity. researchgate.net The method was able to distinguish 4-Bromomethcathinone from other substances, including other synthetic cathinones like 3-fluoromethcathinone (B604977) (3-FMC), (±)-3-fluorophenmetrazine (3-FPM), and 4-chloroethcathinone (B12801267) (4-CEC), within human blood samples. researchgate.net
Linearity assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte. The validated GC-MS method demonstrated excellent linearity for 4-Bromomethcathinone over a specific concentration range. researchgate.net The relationship between concentration and the instrument's response is typically evaluated by the coefficient of determination (R²).
Table 1: Linearity Results for 4-Bromomethcathinone (4-BMC) using a Validated GC-MS Method This interactive table summarizes the linearity findings for the quantification of 4-BMC, for which this compound is used as an internal standard.
| Parameter | Value | Source |
|---|---|---|
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net |
| Linear Range | 5 - 1,000 ng/mL | researchgate.net |
| Coefficient of Determination (R²) | 0.991 - 0.998 | researchgate.net |
Assessment of Precision and Accuracy (Intra-day and Inter-day)
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often expressed as percent bias. Both are assessed within a single day (intra-day) and over several days (inter-day) to determine the method's repeatability and intermediate precision. researchgate.net
For the analysis of 4-Bromomethcathinone, precision and accuracy were found to be within acceptable limits, with values for both %RSD and % Bias being less than 20%. researchgate.net
Table 2: Intra-day and Inter-day Precision and Accuracy for 4-Bromomethcathinone (4-BMC) This interactive table presents the precision and accuracy data from the validation of a GC-MS method for 4-BMC.
| Parameter | Precision (%RSD) | Accuracy (% Bias) | Source |
|---|---|---|---|
| Intra-day (n=15) | 2.1% - 11.7% | -10.6% - 19.6% | researchgate.net |
| Inter-day (n=15) | 1.3% - 10.2% | 11.0% - 12.1% | researchgate.net |
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical figures of merit in analytical chemistry. repec.org The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise of the system, but not necessarily quantified with acceptable precision and accuracy. loesungsfabrik.denih.gov It is often determined by analyzing a sample with a known low concentration of the analyte and establishing a minimum signal-to-noise (S/N) ratio, typically 3:1. repec.orgloesungsfabrik.de
The LOQ is the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net This is a crucial parameter for the quantitative analysis of impurities or trace analytes. loesungsfabrik.de The LOQ is often established at a signal-to-noise ratio of 10:1. repec.org In a validated GC-MS method for related cathinones, the LOQ for 4-Bromomethcathinone was determined to be 5 ng/mL. researchgate.net
Table 3: Detection and Quantification Limits for 4-Bromomethcathinone (4-BMC) This interactive table details the established limits for the detection and quantification of 4-BMC.
| Parameter | Definition | Value | Source |
|---|---|---|---|
| Limit of Detection (LOD) | Lowest concentration reliably detected. | S/N Ratio ≥ 3 | researchgate.net |
| Limit of Quantification (LOQ) | Lowest concentration reliably quantified. | 5 ng/mL | researchgate.net |
Stability Studies of this compound in Analytical Reference Solutions and Research Samples
Stability studies are essential to ensure that the concentration of an analyte or reference standard does not change over the course of storage and analysis, which is critical for accurate quantification. frontiersin.org While specific stability data for this compound is not extensively published, research on structurally similar synthetic cathinones provides valuable insights into potential stability issues.
Studies on compounds like mephedrone (B570743), MDPV, naphyrone, and α-PVP show that stability is highly dependent on the storage matrix and temperature. frontiersin.org For example, mephedrone was found to be less stable in methanol (MeOH) solutions compared to acetonitrile (ACN) solutions, with significant degradation observed at room temperature (20°C) and refrigerated (4°C) conditions. frontiersin.org Freezer storage at -20°C consistently provided the greatest stability for all tested cathinones and matrices. frontiersin.orgkcl.ac.uk In whole blood samples, all four tested cathinones showed some level of degradation under at least one storage condition, emphasizing the importance of frozen storage for biological samples. frontiersin.org
These findings underscore the necessity of conducting specific stability evaluations for this compound in the specific solvents and biological matrices in which it will be used. This ensures that the integrity of the internal standard is maintained, which is paramount for the accuracy of the quantitative results.
Table 4: Summary of Stability Findings for Structurally Related Cathinones This interactive table summarizes stability data for other synthetic cathinones, highlighting factors that likely influence the stability of this compound.
| Compound | Matrix | Storage Condition | Observation | Source |
|---|---|---|---|---|
| Mephedrone | Methanol (MeOH) | Room Temp (20°C) | Significant degradation by day 3. | frontiersin.org |
| Mephedrone | Methanol (MeOH) | Refrigerator (4°C) | 51.3 ± 5.6% degradation after 30 days. | frontiersin.org |
| Mephedrone | Acetonitrile (ACN) | Freezer (-20°C) | Stable. | frontiersin.org |
| MDPV | Methanol (MeOH) | Room Temp (20°C) | 44.4 ± 10.7% degradation after 30 days. | frontiersin.org |
| Various Cathinones | Whole Blood (Na₂EDTA) | Room Temp / Refrigerator | Degradation observed. | frontiersin.org |
| Various Cathinones | All Matrices | Freezer (-20°C) | Greatest stability observed. | frontiersin.orgkcl.ac.uk |
Metabolic Pathway Elucidation and Isotope Effects
In Vitro Metabolic Profiling Studies
The primary site of drug metabolism in the body is the liver. youtube.comnih.gov To simulate and study these metabolic processes outside a living organism, in vitro models containing liver-derived enzymes are widely employed. springernature.com Pooled human liver microsomes (HLM) and cultured human hepatocytes are the gold-standard systems for this purpose. nih.govxenotech.com
HLM are subcellular fractions of the endoplasmic reticulum from hepatocytes and contain a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP450) superfamily. nih.govxenotech.comyoutube.com These models are particularly useful for investigating oxidative and reductive metabolic pathways. youtube.com
Human hepatocytes, which are the primary cells of the liver, provide a more complete metabolic picture. springernature.comnih.gov They contain the full spectrum of both Phase I and Phase II metabolic enzymes, allowing for the study of a broader range of biotransformations, including conjugation reactions. nih.gov Studies on 4-bromomethcathinone (B12749380) and its analogs have utilized incubations with human hepatocytes to identify the resulting metabolites. researchgate.netresearchgate.net These in vitro systems allow for the controlled investigation of metabolic stability and the structural elucidation of metabolites formed from a parent compound. springernature.comnih.gov
Phase I metabolism involves the introduction or unmasking of functional groups on a parent molecule, typically making it more polar. nih.govyoutube.com For synthetic cathinones like 4-bromomethcathinone, the primary Phase I biotransformations include reduction of the ketone group, removal of the N-methyl group, hydroxylation at various positions, and subsequent oxidation. researchgate.netresearchgate.netnih.gov The use of 4-Bromomethcathinone-D3 Hydrochloride, where the three hydrogen atoms on the N-methyl group are replaced with deuterium (B1214612), is specifically designed to investigate the N-demethylation pathway. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage by metabolic enzymes. This phenomenon, known as the kinetic isotope effect (KIE), can alter the metabolic profile of the compound, potentially shifting metabolism towards other pathways. nih.govnih.gov
A 2024 study successfully identified ten human metabolites for 4-bromomethcathinone following incubation with human hepatocytes, highlighting several key transformation pathways. researchgate.netresearchgate.net
One of the major metabolic pathways for cathinones is the reduction of the β-keto group to a secondary alcohol, forming the corresponding amino alcohol metabolite. nih.govnih.gov This reaction introduces a new chiral center, potentially resulting in the formation of diastereomers. researchgate.net For 4-bromomethcathinone, this transformation is a significant metabolic step. researchgate.netresearchgate.net This pathway is shared by many related cathinones, including 3-chloromethcathinone (B1649792) (3-CMC), 4-chloromethcathinone (4-CMC), and mephedrone (B570743). nih.govnih.gov
Table 1: β-Keto Group Reduction of 4-Bromomethcathinone
| Parent Compound | Metabolic Reaction | Metabolite |
| 4-Bromomethcathinone | β-Keto Reduction | 1-(4-bromophenyl)-2-(methylamino)propan-1-ol |
N-demethylation, the enzymatic removal of the methyl group from the secondary amine, is another principal Phase I metabolic pathway for 4-bromomethcathinone and related compounds. researchgate.netresearchgate.net This process results in the formation of the primary amine analog, nor-4-bromomethcathinone. This reaction is typically catalyzed by CYP450 enzymes. nih.govnih.gov
The use of this compound is particularly relevant for studying this pathway. Due to the kinetic isotope effect, the rate of N-demethylation is expected to be significantly reduced compared to the non-deuterated parent drug. nih.gov This slowing of a major metabolic route can lead to a "metabolic switch," where a greater proportion of the drug is shunted into alternative pathways, such as β-keto reduction or hydroxylation. nih.gov This makes deuterated analogs valuable tools for modulating pharmacokinetic properties.
Table 2: N-Demethylation of 4-Bromomethcathinone
| Parent Compound | Metabolic Reaction | Metabolite |
| 4-Bromomethcathinone | N-Demethylation | 2-amino-1-(4-bromophenyl)propan-1-one (nor-4-bromomethcathinone) |
Hydroxylation involves the addition of a hydroxyl (-OH) group to the molecule, a common reaction catalyzed by CYP450 enzymes. youtube.com For cathinones, this can occur on the aromatic ring or on the aliphatic side chain. nih.gov In the case of mephedrone (4-methylmethcathinone), a structurally similar compound, hydroxylation of the tolyl (4-methylphenyl) group is a major metabolic route. nih.govnih.gov While less prominently documented for 4-bromomethcathinone compared to keto-reduction and N-demethylation, hydroxylation is a plausible metabolic pathway. nih.gov This could involve hydroxylation of the bromophenyl ring or the propane (B168953) backbone.
Following an initial hydroxylation reaction, further oxidation can occur. semanticscholar.orgkcl.ac.uk For instance, a hydroxylated alkyl group, such as a hydroxymethyl group formed from a methyl group, can be further oxidized to an aldehyde and then to a carboxylic acid. nih.govnih.gov Studies on related cathinones like 4-methylpentedrone (B3026277) (4-MPD) have identified the formation of a carboxylic acid derivative from the oxidation of a hydroxylated tolyl moiety. semanticscholar.orgkcl.ac.uk A recent comprehensive study on 4-bromomethcathinone metabolism confirmed that complex pathways involving multiple steps are significant. researchgate.netresearchgate.net Surprisingly, one of the predominant types of metabolites identified for 4-BMC and its chlorinated analogs arose from a combination of N-demethylation followed by ω-carboxylation (oxidation of the terminal methyl group of the propane chain to a carboxylic acid). researchgate.netresearchgate.net
Table 3: Combined N-Demethylation and Oxidation of 4-Bromomethcathinone
| Parent Compound | Metabolic Reactions | Metabolite |
| 4-Bromomethcathinone | 1. N-Demethylation2. ω-Carboxylation | 3-amino-3-(4-bromophenyl)-2-methyl-3-oxopropanoic acid |
Identification of Phase II Conjugation Reactions (e.g., Glucuronidation)
Phase II metabolism involves the conjugation of a drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. slideshare.netnih.gov For synthetic cathinones, glucuronidation is a significant Phase II pathway. researchgate.netkcl.ac.uk This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to functional groups like hydroxyls, which are often introduced during Phase I metabolism. reactome.orgupol.cz
In the case of 4-bromomethcathinone, Phase I reactions such as the reduction of the beta-keto group to a hydroxyl group or aromatic hydroxylation create suitable sites for glucuronidation. researchgate.netbohrium.com Studies on similar cathinones have consistently identified glucuronide conjugates of hydroxylated metabolites in biological samples. kcl.ac.uknih.gov For instance, research on 4-MPD, a related cathinone (B1664624), identified a glucuronide formed from its primary mono-hydroxylated metabolite. kcl.ac.uk A 2024 study on the human metabolism of 4-BMC confirmed the formation of glucuronide conjugates, identifying them as key Phase II metabolites. researchgate.net The process involves the reaction of a hydroxylated 4-BMC metabolite with glucuronic acid, a pathway consistent with findings for other cathinones like mephedrone. kcl.ac.uk
Application of Deuterated Analogs in Metabolite Identification for Enhanced Specificity
Deuterated analogs, such as this compound, are indispensable tools in modern analytical toxicology. youtube.comcymitquimica.com Their primary application is as internal standards in mass spectrometry (MS)-based assays for the quantification of the parent drug and its metabolites. ojp.govnih.gov
The key advantage of using a deuterated standard is its chemical similarity to the analyte of interest, meaning it behaves almost identically during sample extraction, chromatography, and ionization. However, its increased mass due to the deuterium atoms allows it to be clearly distinguished from the non-deuterated compound by the mass spectrometer. ojp.gov
This enhanced specificity is critical for several reasons:
Accurate Quantification: It corrects for any loss of analyte during sample preparation, ensuring more precise and accurate measurement.
Metabolite Discovery: When analyzing complex biological matrices like urine or blood, thousands of endogenous compounds can interfere with the analysis. A deuterated analog produces a distinct isotopic pattern in the mass spectrum, making it easier to pinpoint and confirm the structure of corresponding metabolites against a noisy background.
Retention Time Locking: In chromatography, the deuterated standard co-elutes with the non-labeled analyte, providing a reliable anchor for identifying the target compound's retention time, even with minor shifts between runs.
In the absence of a specific deuterated standard for every new synthetic cathinone, researchers often use structurally similar labeled compounds. For example, mephedrone-D3 has been employed as an internal standard for a range of cathinones with secondary amines. ojp.gov The availability of this compound provides a dedicated and ideal standard for studies involving 4-BMC. cymitquimica.com
In Vivo Metabolic Studies in Animal Models
Animal models, particularly rodents, are essential for investigating the metabolic pathways and excretion profiles of new psychoactive substances before human data is available. nih.gov
Excretion Profiles and Metabolite Identification in Non-Human Biological Matrices
In vivo studies in rats have been fundamental to understanding the metabolism of halogenated methcathinones. Research on 3-bromomethcathinone (a positional isomer of 4-BMC) in rat urine identified several major metabolic pathways. bohrium.com These findings are largely applicable to 4-BMC due to their structural similarity. The primary metabolic transformations observed were:
N-demethylation: Removal of the methyl group from the nitrogen atom.
Reduction of the Keto Group: The β-keto group is reduced to a secondary alcohol, forming the corresponding dihydro-metabolite.
Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring.
Combined Pathways: Metabolites were found that had undergone multiple transformations, such as both N-demethylation and keto reduction. bohrium.com
Furthermore, these Phase I metabolites were found to be conjugated with glucuronic acid (Phase II metabolism) before excretion. bohrium.com Studies on the parent compound, cathinone, in rats showed that the highest concentrations were found in the kidney, with rapid clearance from the brain and serum. researchgate.net This suggests that renal excretion is a primary route for eliminating cathinone metabolites.
| Metabolic Pathway | Description | Reference |
|---|---|---|
| N-demethylation | The methyl group (—CH₃) is removed from the amine. | bohrium.com |
| Keto Reduction | The ketone group (C=O) is reduced to a hydroxyl group (—CHOH). | bohrium.comeuropa.eu |
| Aromatic Hydroxylation | A hydroxyl group (—OH) is added to the brominated phenyl ring. | bohrium.com |
| Phase II Glucuronidation | Glucuronic acid is attached to hydroxylated metabolites to facilitate excretion. | bohrium.com |
Comparative Metabolic Studies between Deuterated and Non-Deuterated Analogs in Animal Models
Direct comparative studies in animal models using a deuterated and non-deuterated cathinone are designed to investigate the kinetic isotope effect (KIE) in vivo. While specific studies on 4-BMC-D3 are not publicly available, research on other deuterated drugs provides a clear framework for the expected outcomes.
For example, a study comparing enzalutamide (B1683756) (ENT) with its N-trideuteromethyl analog (d3-ENT) in rats demonstrated significant pharmacokinetic differences. nih.gov The key findings were:
Reduced Metabolism: The intrinsic clearance of d3-ENT in rat liver microsomes was approximately 50% lower than that of the non-deuterated compound.
Increased Drug Exposure: When administered orally to rats, the maximum plasma concentration (Cmax) of d3-ENT was 35% higher, and the total drug exposure (AUC) was 102% higher than for ENT.
Altered Metabolite Profile: The exposure to the N-demethylated metabolite was reduced by eightfold for the d3-ENT group, confirming that deuteration at the N-methyl site specifically slowed down this metabolic pathway. nih.gov
Applying this principle to this compound, where the deuterium atoms are on the N-methyl group, a similar outcome is expected. The deuteration would likely slow the rate of N-demethylation, leading to higher and more prolonged plasma concentrations of the parent drug and a lower concentration of the N-demethyl metabolite compared to the administration of non-deuterated 4-BMC.
Investigation of Kinetic Isotope Effects (KIE) on Metabolic Rates and Pathway Diversion
The substitution of hydrogen with its heavier isotope, deuterium, forms a stronger chemical bond (C-D vs. C-H). This difference in bond strength is the basis of the kinetic isotope effect (KIE), a phenomenon where the rate of a reaction is altered by isotopic substitution at or near the bond being broken in the rate-determining step. youtube.com
Impact of Deuteration on Enzyme-Mediated Reactions
In drug metabolism, the KIE is particularly relevant for reactions catalyzed by cytochrome P450 (CYP) enzymes, which are often responsible for breaking C-H bonds during Phase I metabolism. nih.gov
Slowing Metabolic Rates: Because the C-D bond is more stable and requires more energy to break, CYP-mediated reactions involving the cleavage of a C-D bond proceed more slowly than the cleavage of a C-H bond. youtube.com For a drug like 4-bromomethcathinone-D3, where the N-methyl group is deuterated, the rate of N-demethylation is expected to be significantly reduced. Studies on other drugs have shown that this can lead to a lower rate of metabolic clearance and a longer drug half-life. nih.gov The magnitude of this effect (expressed as the ratio kH/kD) for N-demethylation is often around 2, meaning the non-deuterated compound is metabolized twice as fast via this pathway. nih.govnih.gov
Metabolic Switching: When the metabolism at a specific site is slowed by deuteration, the enzyme may instead catalyze a reaction at an alternative, non-deuterated site on the molecule. This is known as metabolic switching or pathway diversion. nih.gov For 4-bromomethcathinone-D3, slowing N-demethylation could potentially increase the proportion of metabolites formed through other pathways, such as keto reduction or aromatic hydroxylation. This can be advantageous if it diverts metabolism away from the formation of a toxic metabolite, but it could also be detrimental if it leads to the creation of a new, more harmful product. nih.gov
| Parameter | Expected Effect in 4-BMC-D3 vs. 4-BMC | Underlying Principle | Reference |
|---|---|---|---|
| Rate of N-demethylation | Decreased | The C-D bond is stronger than the C-H bond, slowing the rate of enzymatic cleavage (KIE). | nih.govnih.gov |
| Plasma Half-life (t₁/₂) | Increased | Slower metabolism leads to reduced overall clearance of the parent drug. | nih.govnih.gov |
| Metabolic Pathway Preference | Potential shift towards keto reduction or hydroxylation | Slowing one pathway can enhance activity at alternative metabolic sites (Metabolic Switching). | nih.gov |
| Concentration of N-demethyl metabolite | Decreased | Direct consequence of the reduced rate of the N-demethylation pathway. | nih.gov |
Deuterium's Influence on Metabolic Clearance and Half-Life in Research Models
The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium, is a well-established strategy in drug discovery to favorably alter the pharmacokinetic profile of a compound. This modification, known as deuteration, can lead to a phenomenon called the kinetic isotope effect (KIE). The KIE can significantly slow down the rate of metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step.
For a compound like 4-bromomethcathinone, where N-demethylation is a key metabolic pathway, deuterating the N-methyl group to create this compound would involve replacing the three hydrogen atoms of the methyl group with deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, requires more energy to break. This increased bond strength can lead to a slower rate of N-demethylation by the cytochrome P450 (CYP) enzymes responsible for this metabolic step.
A reduction in the rate of metabolism would, in theory, lead to:
Decreased Metabolic Clearance: The volume of blood cleared of the drug per unit of time would be reduced as the drug is metabolized more slowly.
Increased Half-Life: The time it takes for the concentration of the drug in the body to be reduced by half would be extended, leading to a longer duration of exposure.
While the principles of the kinetic isotope effect are well-documented, specific in-vitro or in-vivo research data on the metabolic clearance and half-life of this compound are not publicly available at this time. Therefore, the precise quantitative impact of deuteration on the pharmacokinetics of 4-bromomethcathinone remains a subject for future investigation.
The table below provides a theoretical comparison based on the established principles of the kinetic isotope effect.
| Pharmacokinetic Parameter | 4-Bromomethcathinone Hydrochloride | This compound (Theoretical) | Rationale for Theoretical Change |
| Metabolic Clearance (CL) | Higher | Lower | Slower rate of N-demethylation due to the kinetic isotope effect. |
| Half-Life (t½) | Shorter | Longer | Slower metabolism leads to a longer persistence of the compound in the body. |
Interactive Data Table: Theoretical Impact of Deuteration on 4-Bromomethcathinone Pharmacokinetics
| Compound | Expected Metabolic Clearance | Expected Half-Life |
| 4-Bromomethcathinone Hydrochloride | Normal | Normal |
| This compound | Lower | Higher |
Pharmacological Mechanism Investigations Excluding Clinical Human Effects
Neurotransmitter Transporter Interactions
4-Bromomethcathinone (B12749380) functions as a reuptake inhibitor at serotonin (B10506) and norepinephrine (B1679862) transporters. frontiersin.orgnih.gov Research indicates it acts as a substrate at all three major monoamine transporters, meaning it is taken up into the presynaptic neuron by the transporters it inhibits. acs.org Its potency varies significantly across these transporters, showing a clear preference for the serotonin transporter.
Table 1: In Vitro Inhibitory Potency of 4-Bromomethcathinone at Human Monoamine Transporters
| Transporter | Inhibitory Potency (IC₅₀) |
|---|---|
| Dopamine (B1211576) Transporter (DAT) | >10,000 nM (weak inhibition) |
| Norepinephrine Transporter (NET) | ~1,000 - 5,000 nM |
| Serotonin Transporter (SERT) | ~500 - 1,000 nM |
In vitro assays demonstrate that 4-Bromomethcathinone is a weak inhibitor of the human dopamine transporter (hDAT). Its low potency at this transporter suggests that dopaminergic activity is not a primary component of its pharmacological profile, distinguishing it from many other cathinone (B1664624) derivatives that are potent DAT inhibitors. acs.org
The most significant interaction of 4-Bromomethcathinone is with the human serotonin transporter (hSERT). frontiersin.org It is a relatively potent inhibitor of serotonin reuptake. Early research identified that the substitution of a bromine atom at the 4-position of the methcathinone (B1676376) structure enhances its potency at serotonin transporters. frontiersin.org This potent activity at SERT, combined with its weaker effects at DAT, results in a pharmacological profile more akin to an antidepressant than a typical psychostimulant. frontiersin.orgnih.gov
Receptor Binding and Activation Studies
Specific quantitative data from in vitro receptor affinity and efficacy assays for 4-Bromomethcathinone at 5-HT2A, α1A-, and α2A-adrenergic receptors are not widely available in peer-reviewed literature. For the broader class of substituted cathinones, the primary mechanism of action is overwhelmingly attributed to their potent interactions with monoamine transporters. drugbank.com Any direct binding to G-protein coupled receptors like serotonin or adrenergic subtypes is generally of a much lower affinity and is not considered a major contributor to their primary pharmacological effects. nih.gov
The structure-activity relationship for halogenated cathinones demonstrates a clear pattern regarding transporter selectivity. The position and nature of the halogen substituent on the phenyl ring significantly modulate the compound's interaction with monoamine transporters.
For 4-Bromomethcathinone, the key SAR findings are:
Para-Position Halogenation : The substitution of a halogen at the 4-position (para-position) of the phenyl ring, as seen in 4-BMC, tends to increase potency at the serotonin transporter (SERT) while decreasing it at the dopamine transporter (DAT). nih.gov
Steric Bulk : The relatively bulky bromine atom at the para-position is a critical factor in this shift toward SERT selectivity. dea.gov Analogues with smaller substituents at the 4-position tend to be more selective for DAT, whereas those with larger substituents, like bromine, favor SERT. dea.gov This finding supports the observed higher potency of 4-BMC at SERT compared to DAT. dea.gov
Neurochemical Effects in In Vitro and Animal Models (Mechanistic Focus)
Scientific investigation into the neurochemical effects of 4-Bromomethcathinone has been primarily conducted on the non-deuterated form of the compound. To date, specific research on 4-Bromomethcathinone-D3 Hydrochloride is not available in the public scientific literature. The following sections detail the findings for 4-Bromomethcathinone (also known as brephedrone).
Research utilizing in vivo microdialysis in rats has provided insight into how 4-Bromomethcathinone (4-BMC) alters the extracellular levels of key neurotransmitters in the brain. A significant study focused on the nucleus accumbens, a region critically involved in reward and motivation, to understand the compound's abuse-related neurochemical effects. nih.gov
In this research, 4-BMC was administered to awake rats, and its effects on dopamine (DA) and serotonin (5-HT) levels in the nucleus accumbens were measured. nih.govresearchgate.net The study found that para-substituted methcathinone analogs, including those with a halogen like bromine, demonstrated distinct effects on these two neurotransmitter systems. nih.gov
The table below summarizes the peak effects of 4-Bromomethcathinone on neurotransmitter levels in the nucleus accumbens as observed in animal studies.
Interactive Data Table: Peak Effects of 4-Bromomethcathinone on Neurotransmitter Levels in Rat Nucleus Accumbens
| Compound | Dose (mg/kg, i.v.) | Neurotransmitter | Peak Effect (% of Baseline) |
| 4-Bromomethcathinone | 1.0 | Dopamine | Approx. 350% |
| 4-Bromomethcathinone | 3.0 | Dopamine | Approx. 500% |
| 4-Bromomethcathinone | 1.0 | Serotonin | Approx. 400% |
| 4-Bromomethcathinone | 3.0 | Serotonin | Approx. 750% |
Note: The data presented are approximations derived from graphical representations in the cited research and are intended for illustrative purposes. The study administered various doses; the table highlights effects at representative lower and higher doses to show dose-dependency. researchgate.net
These findings classify 4-Bromomethcathinone as a monoamine releaser, acting as a substrate for both the dopamine transporter (DAT) and the serotonin transporter (SERT). nih.govnih.gov Its action as a serotonin and norepinephrine reuptake inhibitor has also been noted, suggesting it may act more like an antidepressant than a traditional stimulant. wikipedia.org
Following a comprehensive review of scientific literature, no specific studies were identified that investigated the direct inhibitory or activating effects of 4-Bromomethcathinone or this compound on enzymatic activity. Research on the metabolic pathways of related synthetic cathinones often involves cytochrome P450 (CYP) enzymes and monoamine oxidases (MAO), which are crucial for the breakdown of many psychoactive substances. nih.govnih.govnih.govmdpi.commdpi.com However, specific data detailing the IC50 or Ki values of 4-Bromomethcathinone for these or other enzymes are not available. Therefore, its potential to act as an enzyme inhibitor or activator, which could contribute to its pharmacological profile or drug-drug interactions, remains uncharacterized.
Forensic and Research Analytical Applications of 4 Bromomethcathinone D3 Hydrochloride
The emergence of novel psychoactive substances (NPS), particularly synthetic cathinones, presents ongoing analytical challenges for forensic and research laboratories worldwide. researchgate.netnih.gov Accurate identification and quantification of these substances in various matrices are paramount for law enforcement, clinical toxicology, and academic research. In this context, isotopically labeled internal standards are indispensable tools. This article focuses on the forensic and research analytical applications of a specific deuterated internal standard, 4-Bromomethcathinone-D3 Hydrochloride.
Conclusion and Future Research Directions
Summary of Current Research Landscape for 4-Bromomethcathinone-D3 Hydrochloride
The current body of research on this compound is almost exclusively focused on its application as an internal standard for the quantitative analysis of its non-deuterated parent compound, 4-Bromomethcathinone (B12749380) (4-BMC). cymitquimica.comsigmaaldrich.com As a labeled analogue, it is a critical tool in forensic and research settings, enabling accurate detection and quantification of 4-BMC in complex biological matrices using mass spectrometry-based methods. ojp.govnih.gov
Research on the parent compound, 4-BMC (also known as Brephedrone), has established it as a synthetic cathinone (B1664624) that functions as a reuptake inhibitor for serotonin (B10506) and norepinephrine (B1679862). wikipedia.org Studies have delved into its metabolism, identifying key pathways such as ketoreduction and N-demethylation, and have noted its detection in materials seized by law enforcement. caymanchem.comresearchgate.netnih.gov The availability of this compound is pivotal for the precision of these metabolic and forensic studies. cymitquimica.comnih.gov Therefore, the research landscape for the D3 variant is currently defined by its supporting role in understanding the pharmacokinetics and prevalence of its more prominent, non-deuterated counterpart.
Table 1: Physicochemical Properties of 4-Bromomethcathinone Analogs
| Property | 4-Bromomethcathinone Hydrochloride (4-BMC HCl) | This compound (4-BMC-D3 HCl) |
|---|---|---|
| IUPAC Name | 1-(4-bromophenyl)-2-(methylamino)propan-1-one hydrochloride | 1-(4-bromophenyl)-2-(methyl-D3-amino)propan-1-one hydrochloride |
| Chemical Formula | C₁₀H₁₂BrNO · HCl | C₁₀H₉D₃BrNO · HCl |
| Molecular Weight | 278.6 g/mol | 281.6 g/mol |
| CAS Number | 135333-27-6 | Not explicitly available in search results |
| Primary Use | Psychoactive research chemical, analytical standard | Labeled internal standard for analytical testing |
Data sourced from multiple chemical suppliers and databases. caymanchem.comswgdrug.orgnih.gov
Gaps in Academic Understanding and Research Priorities
Significant gaps exist in the academic understanding of this compound as an independent chemical entity. Research has yet to venture beyond its utility as an analytical standard.
Key Research Gaps:
Kinetic Isotope Effect: No studies have specifically examined the pharmacokinetic differences between 4-BMC and its D3 analogue. Deuterium (B1214612) substitution can lead to a kinetic isotope effect, potentially slowing metabolic processes. nih.gov Research is needed to determine if the N-demethylation of 4-BMC-D3 is slower than that of 4-BMC, which would have implications for its clearance rate and duration of action.
Metabolic Fate: While the metabolism of 4-BMC has been explored, the specific metabolic profile of the D3 compound has not been confirmed. nih.gov It is assumed to follow identical pathways, but this has not been empirically verified.
Future Research Priorities:
Comparative Pharmacokinetic Studies: Conduct head-to-head in vivo and in vitro studies comparing the absorption, distribution, metabolism, and excretion (ADME) of 4-BMC and 4-BMC-D3. nih.govnih.gov
Metabolite Identification: Perform high-resolution mass spectrometry analysis on metabolites of 4-BMC-D3 to confirm its metabolic pathways and ensure no unique, unexpected metabolites are formed. researchgate.net
Receptor Binding Assays: Evaluate the binding affinity of 4-BMC-D3 at serotonin (SERT) and norepinephrine (NET) transporters to quantify any change in pharmacological activity resulting from deuteration.
Methodological Advancements for Future Investigations in Deuterated Cathinone Research
Future research into deuterated cathinones will depend on leveraging and advancing current analytical methodologies. The primary techniques for cathinone analysis are gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for which deuterated internal standards are indispensable. ojp.govoup.comamericanlaboratory.com
Table 2: Overview of Analytical Methods in Cathinone Research
| Analytical Technique | Role of Deuterated Standard | Common Matrices | Key Advantages |
|---|---|---|---|
| LC-MS/MS | Corrects for matrix effects and variations in extraction/ionization. nih.gov | Urine, Blood, Oral Fluid nih.govoup.comresearchgate.net | High sensitivity and specificity; suitable for thermally labile compounds. ojp.gov |
| GC/MS | Compensates for variability during sample preparation and injection. | Seized powders, Urine ojp.govunodc.org | Provides high chromatographic resolution; extensive spectral libraries exist. |
| LC-HRMS (e.g., TOF, Orbitrap) | Enables identification of unknown metabolites and precise mass determination. researchgate.net | Human Hepatocytes, Urine nih.gov | Allows for comprehensive screening without pre-defined targets. |
| NMR Spectroscopy | Used for definitive structural elucidation of novel substances and their metabolites. unodc.org | Purified material | Provides unambiguous structural information. |
Future methodological advancements should focus on:
Enhanced Metabolite Screening: Employing LC-HRMS for non-targeted screening to identify all potential metabolites of deuterated and non-deuterated cathinones, including previously unreported metabolic pathways. nih.gov
Improved Sample Preparation: Developing more efficient and robust solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods to improve the recovery of cathinones and their metabolites from complex biological samples. ojp.gov
Detecting "Heavy Drugs": Creating analytical methods specifically designed to detect and differentiate various deuterated versions of NPS that may be illicitly synthesized to "fly under the radar" of standard toxicological screens. researchgate.net
Standardization of In Vitro Models: Further utilizing and standardizing in vitro systems, such as human liver microsomes and hepatocytes, to rapidly predict metabolic pathways for newly emerging deuterated and non-deuterated cathinones. nih.govmdpi.com
Broader Implications for Research into Novel Psychoactive Substances and Isotopic Labeling Applications
The study of compounds like this compound has wider implications that extend beyond this single substance.
For Novel Psychoactive Substance (NPS) Research: The proliferation of NPS presents a continuous challenge to forensic and clinical toxicology. mdpi.comnih.gov The synthesis and availability of isotopically labeled standards are fundamental to the global effort to monitor these substances. Accurate quantification is essential for establishing correlations between substance levels and biological effects, understanding population exposure, and informing public health and law enforcement agencies. nih.goveuropa.eu As clandestine labs produce new cathinone derivatives, the rapid synthesis of their deuterated analogues becomes a crucial component of the scientific response. unodc.org
For Isotopic Labeling Applications: Isotopic labeling is a cornerstone of modern pharmaceutical development, used to trace the metabolic fate of drug candidates. nih.govmusechem.commetsol.com The "deuterium strategy," where hydrogen atoms at sites of metabolism are replaced with deuterium to slow clearance and improve pharmacokinetic profiles, has gained significant traction, leading to FDA-approved deuterated drugs. nih.gov While this compound is used as a stable, non-radioactive tracer, its existence highlights the dual nature of deuteration: it is both a vital tool for analysis and a validated method for creating new chemical entities. This raises the possibility of "heavy drugs"—deuterated analogues of illicit substances—being designed to possess altered properties or evade detection, a new frontier for which analytical sciences must prepare. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 4-Bromomethcathinone-D3 Hydrochloride with isotopic purity?
- Methodology : The synthesis typically involves deuterium incorporation at specific positions (e.g., methyl or aromatic groups). A common approach is catalytic hydrogen-deuterium exchange or using deuterated precursors (e.g., D₃-methylamine) in reductive amination reactions. Reaction conditions (e.g., ethanol/methanol solvent systems, elevated temperatures) must be optimized to minimize isotopic dilution . Purification via recrystallization or column chromatography ensures isotopic and chemical purity. Confirm deuterium retention using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Methodology : Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent degradation. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid skin contact and inhalation by working in a fume hood. Decontaminate spills with ethanol followed by water, and dispose of waste via certified hazardous waste protocols .
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid).
- Isotopic Integrity : Electrospray ionization mass spectrometry (ESI-MS) to verify deuterium incorporation (e.g., m/z shifts corresponding to D₃ labeling).
- Structural Confirmation : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to resolve non-deuterated protons and confirm substitution patterns .
Advanced Research Questions
Q. How do isotopic effects (D vs. H) influence the compound’s reactivity in synthetic or metabolic pathways?
- Methodology : Deuterium’s higher mass reduces bond cleavage rates (kinetic isotope effect), potentially altering reaction kinetics. For example, in reductive amination, deuterated methyl groups may slow intermediate formation. Monitor isotopic retention using time-resolved MS and compare reaction yields/profiles with non-deuterated analogs. Computational modeling (e.g., DFT) can predict isotopic impacts on transition states .
Q. What experimental strategies resolve contradictions in metabolic stability data across studies?
- Methodology :
- Controlled Incubation : Use standardized liver microsome models (e.g., human vs. rat) under identical conditions (pH, temperature, cofactors).
- Analytical Harmonization : Employ ultra-high-performance LC-MS/MS with isotopically labeled internal standards (e.g., D₃ compound) to minimize inter-lab variability.
- Data Normalization : Account for batch-to-batch differences in enzyme activity via reference controls (e.g., verapamil as a positive control) .
Q. How can reaction conditions be optimized to maximize deuterium retention during synthesis?
- Methodology :
- Solvent Selection : Use aprotic solvents (e.g., tetrahydrofuran) to reduce deuterium exchange with protic solvents.
- Catalyst Screening : Test palladium or platinum catalysts for hydrogenation efficiency with deuterium gas.
- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) to slow kinetic isotope exchange. Validate isotopic integrity via MS after each synthetic step .
Key Considerations
- Safety : Follow OSHA-compliant protocols for handling brominated compounds, including emergency eye wash stations and respiratory protection during aerosol-generating steps .
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) to ensure batch consistency.
- Data Interpretation : Use deuterated analogs as internal standards in quantitative MS to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
